molecular formula C14H15NO5 B2698746 Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 338954-17-9

Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B2698746
CAS No.: 338954-17-9
M. Wt: 277.276
InChI Key: MPAUAEHICOXSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) backbone substituted with a 2-formylphenoxy methyl group at the 5-position and an ethyl ester at the 3-position. Its structural complexity and functional groups allow for diverse chemical modifications, which are critical in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-2-18-14(17)12-7-11(20-15-12)9-19-13-6-4-3-5-10(13)8-16/h3-6,8,11H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAUAEHICOXSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS No. 338954-17-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • Structure : The compound features a dihydroisoxazole core linked to a phenoxy group with a formyl substituent.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

A study assessing the DPPH radical scavenging activity found that derivatives of this compound demonstrated varying degrees of antioxidant activity, suggesting that structural modifications can enhance efficacy .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Compounds with similar scaffolds have shown promising tyrosinase inhibitory activity. For instance, derivatives bearing hydroxyl groups significantly inhibited tyrosinase activity compared to standard inhibitors like kojic acid .

The IC50 values for some related compounds were reported as low as 0.51 μM, indicating strong potential for skin-related applications . While specific data on this compound is limited, its structural similarities suggest it may possess comparable activity.

3. Cytotoxicity Studies

Cytotoxicity assays using cell lines such as B16F10 have been performed on structurally related compounds. These studies revealed that certain derivatives did not exhibit significant cytotoxicity at low concentrations (up to 5 μM) over 48 hours . This suggests a favorable safety profile for potential therapeutic applications.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antioxidant Mechanism : The compound may neutralize free radicals directly or through metal chelation.
  • Enzyme Inhibition : As a potential tyrosinase inhibitor, it may interact with the active site of the enzyme or alter its conformation.

Case Study 1: Antioxidant Efficacy

In a comparative study of various phenolic compounds, those with structural similarities to this compound exhibited strong DPPH scavenging activity (up to 86% at 500 μM), comparable to ascorbic acid . This positions the compound as a candidate for further exploration in antioxidant therapies.

Case Study 2: Skin Whitening Applications

A series of studies on related compounds demonstrated effective inhibition of tyrosinase with IC50 values significantly lower than traditional agents. These findings suggest that this compound could be developed for cosmetic formulations aimed at skin lightening and pigmentation disorders .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Several studies have investigated the anticancer properties of compounds related to oxazoles. For instance, derivatives of oxazole have shown significant cytotoxic effects against various cancer cell lines. Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate may exhibit similar properties due to its structural features that promote interaction with biological targets involved in cancer progression .
  • Anti-Diabetic Potential
    • Research into related compounds has indicated potential anti-diabetic effects. For example, some oxazole derivatives have been tested in models like Drosophila melanogaster, demonstrating their ability to lower glucose levels significantly. This suggests that this compound could also be explored for similar therapeutic applications .
  • Antimicrobial Properties
    • Compounds containing oxazole rings have been noted for their antimicrobial activities. This compound could potentially be developed as an antimicrobial agent through modifications that enhance its efficacy against bacteria and fungi.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A study evaluated a series of oxazole derivatives for their cytotoxic effects on glioblastoma cell lines. The results indicated that specific modifications to the oxazole structure enhanced anticancer activity significantly. While this compound was not directly tested, its structural similarities suggest it could yield promising results in future studies .

Case Study 2: Antidiabetic Efficacy

In another investigation involving oxazole derivatives, compounds were tested for their ability to regulate glucose levels in diabetic models. The findings highlighted the potential for these compounds to serve as therapeutic agents in diabetes management. This compound may be a candidate for similar exploration due to its chemical framework that supports biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazole Ring

The oxazole moiety participates in nucleophilic substitution reactions due to its electron-deficient aromatic system. Key observations include:

Reaction TypeReagents/ConditionsProducts FormedReference
Thiol substitutionp-Toluenethiol, K₂CO₃, THF, 50°CSulfur-containing oxazole derivatives
Amine substitutionAlkyl/aryl amines, Et₃N, CH₂Cl₂5-Amino-oxazole analogs

These substitutions typically occur at the 5-position of the oxazole ring, leveraging its partial positive charge for nucleophilic attack .

Ring-Opening and Rearrangement Reactions

The dihydrooxazole ring undergoes ring-opening under acidic or oxidative conditions:

  • Acidic Hydrolysis :
    Treatment with HCl (10%) at reflux yields ethyl 3-((2-formylphenoxy)methyl)propionate via cleavage of the N–O bond .

  • Oxidative Ring Expansion :
    Reaction with m-CPBA (meta-chloroperbenzoic acid) converts the oxazole to a 1,2-oxazin-3-one derivative .

Ester Hydrolysis and Derivative Formation

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions:

ReagentsConditionsYieldProduct
KOH (1.2 eq)Dioxane/H₂O, reflux, 3h87%5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid

This carboxylic acid serves as a precursor for amide formation via coupling with amines using DCC (dicyclohexylcarbodiimide) .

Aldehyde Functionalization

The 2-formylphenoxy group enables condensation and cycloaddition reactions:

  • Knoevenagel Condensation :
    Reacts with active methylene compounds (e.g., malononitrile) in ethanol with piperidine to form α,β-unsaturated nitriles .

  • Van Leusen Oxazole Synthesis :
    Interaction with TosMIC (tosylmethyl isocyanide) and K₂CO₃ in methanol yields bis-oxazole derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic or oxazole components:

ReactionCatalysts/ReagentsApplications
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidBiaryl-modified oxazole derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, alkyneAlkynyl-oxazole hybrids

These reactions enhance the compound’s utility in medicinal chemistry for creating targeted bioactive molecules .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

  • Antimicrobial Activity :
    Introduction of chloro or oxazole fragments enhances activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Enzyme Inhibition :
    The oxazole-carboxylate scaffold shows promise as a kinase inhibitor in cancer cell assays .

Stability and Reaction Optimization

Critical parameters for high-yield transformations:

FactorOptimal ConditionImpact on Yield
Temperature60–80°CMaximizes rate
SolventPolar aprotic (e.g., DMF)Enhances solubility
Catalyst Loading5–10 mol% PdReduces side reactions

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s analogs differ primarily in substituents on the phenoxy ring or modifications to the oxazoline core. Key comparisons include:

(a) Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Substituent: Cyano (-CN) group at the 5-position.
(b) Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Substituent: 4-Chloro-2-formylphenoxy group.
  • Impact : The additional chlorine atom increases molecular weight (335.74 vs. ~289.28 for the target compound) and lipophilicity, which may enhance membrane permeability in biological systems. The chlorine’s electron-withdrawing effect could also stabilize the formyl group against oxidation .
(c) Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Substituent : Benzenesulfonamido group with a 4-chlorophenyl moiety.
  • Impact: The sulfonamide group introduces strong electron-withdrawing and hydrogen-bonding capabilities, which may improve solubility in polar solvents. Predicted properties include a high boiling point (563.1°C) and acidic pKa (-3.38), contrasting with the formylphenoxy derivative’s neutral-to-mildly acidic behavior .
(d) Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate
  • Substituent : 4-Fluoro-2-methylphenyl group.
  • Impact : The fluorine atom’s electronegativity and the methyl group’s steric bulk could hinder rotation around the aryl-oxygen bond, affecting conformational stability. This compound lacks the formyl group, reducing its utility in condensation reactions .

Physical and Chemical Properties

Compound Name (Simplified) Molecular Formula Molecular Weight Key Substituent Predicted Boiling Point (°C) Predicted pKa Reference
Target Compound C₁₅H₁₅NO₅ 289.28 2-Formylphenoxymethyl - - -
5-Cyano-oxazoline derivative C₈H₈N₂O₃ 180.16 Cyano - -
4-Chloro-2-formylphenoxy analog C₁₆H₁₄ClNO₅ 335.74 4-Chloro-2-formylphenoxymethyl - -
Benzenesulfonamido derivative C₂₃H₂₄ClN₅O₇ 517.92 Benzenesulfonamido 563.1 -3.38
4-Fluoro-2-methylphenyl analog C₁₃H₁₂FNO₃ 249.24 4-Fluoro-2-methylphenyl - -

Notes:

  • The target compound’s formyl group enables participation in Schiff base formation, unlike cyano or halogenated analogs.
  • Sulfonamido derivatives exhibit significantly higher molecular weights and boiling points due to increased polarity and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the oxazole ring (C–H protons at δ 4.5–5.5 ppm) and ester carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR). The formyl group (δ ~9.8–10.2 ppm in 1H^1\text{H} NMR) and aromatic protons (δ 6.8–8.0 ppm) should be resolved for structural validation .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the oxazole ring typically shows C–O bonds of ~1.36 Å and C–N bonds of ~1.29 Å. Challenges include refining twinned crystals or low-resolution data, which require iterative SHELXL cycles .
  • Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretching at ~1740 cm1^{-1} and formyl (C=O) at ~1680 cm1^{-1} confirm functional groups .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Methodological Answer :

  • Primary Route : React 1,1-diphenylethylene with nitroethyl acetate under acidic conditions (e.g., H2_2SO4_4), achieving ~74% yield. Key intermediates include the dihydroisoxazole ring formed via cyclization .
  • Optimization Strategies :
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) may enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitro group reactivity.
  • Table 1 : Comparison of Reported Synthetic Conditions
StepReagentsSolventYield (%)Reference
CyclizationNitroethyl acetate, H2_2SO4_4EtOH74
PurificationFlash chromatography (EtOAc/Hexane)->95% purity

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). The formyl group may act as a hydrogen-bond acceptor, forming C–H\cdotsO interactions with adjacent oxazole rings .
  • Case Study : In analogous oxazole derivatives, intramolecular N–H\cdotsO bonds stabilize planar configurations, while intermolecular bonds (e.g., C=O\cdotsH–C) dictate layer stacking .
  • Table 2 : Hydrogen-Bond Parameters (Hypothetical Data)
DonorAcceptorDistance (Å)Angle (°)Motif
C–H (oxazole)O (formyl)2.45155D(2)\text{D}(2)
O (ester)H–C (aromatic)2.67145C(6)\text{C}(6)

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?

  • Methodological Answer :

  • Common Issues :
  • Twinned Data : Use TWIN/BASF commands in SHELXL to model twin fractions.
  • Disorder : Apply PART/SUMP instructions for disordered ester groups .
  • Workflow :

Data Integration : Use SAINT for frame alignment.

Absorption Correction : Apply SADABS for heavy-atom effects.

Refinement : Iterate with SHELXL using restraints (e.g., DFIX for bond lengths).

Q. How does the oxazole ring’s electronic configuration affect its role as a herbicide safener?

  • Methodological Answer :

  • Mechanistic Insight : The oxazole ring’s electron-deficient nature enables π–π interactions with cytochrome P450 enzymes, enhancing herbicide detoxification in crops .
  • Structure-Activity Relationship (SAR) :
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO2_2) on the oxazole increase binding affinity to glutathione transferases.
  • Steric Factors : Bulky substituents on the phenoxy group reduce metabolic degradation .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields be addressed?

  • Methodological Answer :

  • Root Causes : Variability in nitroethyl acetate purity or cyclization pH.
  • Resolution :
  • Reproducibility Protocol : Standardize reagent grades (e.g., HPLC-grade solvents) and reaction monitoring via TLC .
  • Yield Optimization : Replace H2_2SO4_4 with milder acids (e.g., p-TsOH) to reduce side reactions.

Key Research Gaps

  • Crystallographic Data : No experimental XRD data is reported for this specific compound; extrapolate from analogous structures (e.g., Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate) .
  • Biological Targets : Limited data on molecular interactions with plant enzymes; propose docking studies using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.